Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a benzyl group at position 3, an amino group at position 4, and a thioxo (C=S) moiety at position 2.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-3-benzyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-2-17-12(16)10-11(14)15(13(18)19-10)8-9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPXNBEMVUQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148435 | |
| Record name | Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312922-30-8 | |
| Record name | Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312922-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminothiazole-4-carboxylate with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can be synthesized through various methods that typically involve the reaction of thiazole derivatives with ethyl esters and amines. The compound features a thiazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. This compound has shown effectiveness against various bacterial strains. For instance, research indicates that compounds with similar thiazole structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may target specific pathways involved in tumor growth .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Thiazole compounds have been studied for their anti-inflammatory effects. This compound may modulate inflammatory pathways, providing a potential therapeutic avenue for conditions like arthritis and other inflammatory disorders .
Case Studies and Research Findings
Therapeutic Applications
Given its promising biological profile, this compound has potential applications in:
Drug Development
The compound's unique structure makes it a candidate for developing new antimicrobial and anticancer agents. Its ability to modify biological pathways suggests it could serve as a lead compound for further optimization.
Agricultural Chemistry
With its antimicrobial properties, this compound may also find applications in agricultural settings as a biopesticide or fungicide.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogs:
Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings
Synthetic Efficiency: One-pot methods (e.g., for 3-ethyl-2-(ethylimino)-4-methyl analog) reduce purification steps and improve yields compared to traditional multi-step syntheses .
Substituent Impact :
- Benzyl Groups : Enhance aromatic stacking in protein binding pockets .
- Allyl Groups : Provide sites for click chemistry or epoxidation .
- Chlorophenyl Groups : Increase cytotoxicity and selectivity in antimicrobial assays .
Crystallographic Data : X-ray studies confirm the planar thiazole ring and puckering effects in dihydro derivatives, influencing conformational stability .
Biological Activity
Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.33 g/mol. The compound features a thiazole ring and an ethyl ester group, contributing to its reactivity and biological properties. The presence of the benzyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring is known for its role as a bioisostere in medicinal chemistry, often contributing to the pharmacological profile of compounds. This compound has shown promise in various biological assays, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against several bacterial strains. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. Notably, it has shown cytotoxic effects comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 ± 1.5 |
| MCF-7 (breast cancer) | 20 ± 2.0 |
| A549 (lung cancer) | 25 ± 2.5 |
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported the synthesis of various thiazole derivatives, including this compound, which exhibited promising antibacterial activity against resistant strains of Staphylococcus aureus .
- Cytotoxicity Assessment : In another investigation focusing on anticancer properties, the compound was tested against multiple cancer cell lines. The results indicated that it could induce apoptosis in HeLa cells through the activation of caspase pathways .
Comparative Analysis
When compared to other thiazole derivatives, this compound demonstrates a favorable balance between potency and selectivity against cancer and bacterial cells. This positions it as a potential lead compound for further drug development.
| Compound | Activity | IC50/MIC |
|---|---|---|
| Ethyl 4-amino-3-benzyl-2-thioxo... | Antimicrobial / Anticancer | MIC: 32 µg/mL / IC50: 15 µM |
| Benzothiazole derivative | Anticancer | IC50: 10 µM |
| Thiazolidinone derivative | Antimicrobial | MIC: 64 µg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclocondensation of thioamide precursors with ethyl chloroformate or alkylating agents. Reaction conditions (solvent, temperature, stoichiometry) critically impact yield. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions, while excess ethylating agents improve esterification efficiency . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity .
- Key Variables :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane, DMF | Polar aprotic solvents favor cyclization |
| Temperature | 0–25°C | Lower temps reduce decomposition |
| Reaction Time | 4–6 hrs | Prolonged time increases byproduct formation |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl group at C3, thioxo at C2). Aromatic protons appear as multiplets (~7.2–7.4 ppm), while the ethyl ester group shows a triplet at ~1.3 ppm (CH) and quartet at ~4.3 ppm (CH) .
- IR Spectroscopy : Key peaks include ν(C=O) ~1730 cm (ester), ν(NH) ~3350 cm, and ν(C=S) ~1250 cm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve dihydrothiazole ring puckering and hydrogen-bonding networks. For example, the thioxo group forms S···H-N interactions critical for crystal packing .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining structural integrity?
- Methodology :
- Catalytic Approaches : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization under mild conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hrs) and improves yield by 15–20% .
- Scale-Up Considerations : Solvent recycling (e.g., DMF recovery via distillation) and flow chemistry systems minimize waste .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory potency) across studies?
- Methodology :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and COX-2 inhibition assays for anti-inflammatory activity to ensure reproducibility .
- Structural Confirmation : Contradictions may arise from impurities; validate compound identity via LC-MS and elemental analysis before biological testing .
- Meta-Analysis : Compare substituent effects—e.g., benzyl vs. 4-nitrophenyl groups at C3 alter electron density, modulating target selectivity .
Q. How does the compound’s structure-activity relationship (SAR) guide the design of derivatives with enhanced pharmacological properties?
- Methodology :
- Substituent Screening :
- Computational Modeling : DFT calculations predict charge distribution at the thioxo group, correlating with kinase inhibition (e.g., EGFR) .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to targets like bacterial DNA gyrase .
- Crystallographic Studies : Co-crystallization with target proteins (e.g., COX-2) reveals binding modes; SHELXE refines electron density maps for ligand-protein interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, distinguishing competitive vs. allosteric inhibition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data interpretations (e.g., ring puckering vs. planarity)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
